

An In-depth Technical Guide to **tert-Butyl N-(3-oxopropyl)carbamate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Tert-butyl N-(3-oxopropyl)carbamate</i>
Cat. No.:	B153998

[Get Quote](#)

CAS Number: 58885-60-2

For Researchers, Scientists, and Drug Development Professionals

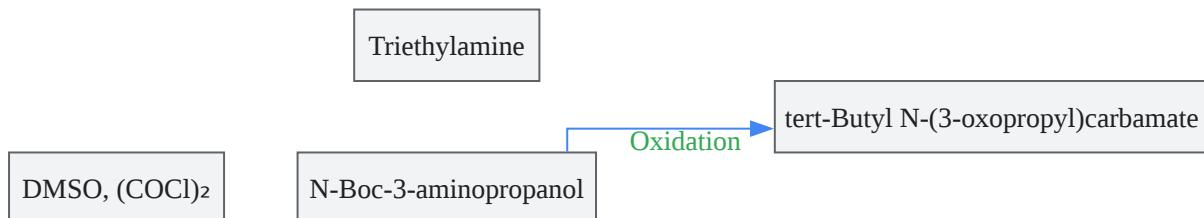
This technical guide provides a comprehensive overview of **tert-butyl N-(3-oxopropyl)carbamate**, a versatile bifunctional molecule with significant applications in organic synthesis and drug discovery. This document details its physicochemical properties, synthesis, reactivity, and its potential role as a linker in novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Physicochemical Properties

Tert-butyl N-(3-oxopropyl)carbamate, also known as N-Boc-3-aminopropanal, is a carbamate-protected amino aldehyde. The presence of a reactive aldehyde and a protected amine on a propyl scaffold makes it a valuable building block for the synthesis of more complex molecules.[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Properties of **tert-Butyl N-(3-oxopropyl)carbamate** and a Related Compound

Property	tert-Butyl N-(3-oxopropyl)carbamate (CAS 58885-60-2)	tert-Butyl (3-aminopropyl)carbamate (CAS 75178-96-0) - for comparison
Molecular Formula	C ₈ H ₁₅ NO ₃ [1]	C ₈ H ₁₈ N ₂ O ₂
Molecular Weight	173.21 g/mol [1]	174.24 g/mol
Appearance	Pale orange oil or liquid [3]	Colorless to pale yellow liquid or low melting solid
Boiling Point	75-80 °C [3]	203 °C (lit.)
Melting Point	Not reported	22 °C (lit.)
Density	Not reported	0.998 g/mL at 20 °C (lit.)
Refractive Index	Not reported	1.454 (lit.)
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.	Soluble in polar organic solvents like methanol and dichloromethane.


Note: Some physicochemical data for **tert-butyl N-(3-oxopropyl)carbamate** are not readily available in the literature. Data for the closely related **tert-butyl (3-aminopropyl)carbamate** is provided for comparative purposes.

Synthesis of **tert-Butyl N-(3-oxopropyl)carbamate**

The most common synthetic route to **tert-butyl N-(3-oxopropyl)carbamate** involves the oxidation of the corresponding alcohol, N-Boc-3-aminopropanol. Mild oxidation methods are required to prevent over-oxidation to the carboxylic acid. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two widely used and effective methods for this transformation.

General Experimental Protocol: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride to oxidize primary alcohols to aldehydes under mild, low-temperature conditions.

[Click to download full resolution via product page](#)

Swern Oxidation Workflow

Materials:

- N-Boc-3-aminopropanol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et_3N)
- Dichloromethane (DCM), anhydrous
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to $-78\text{ }^\circ\text{C}$ under an inert atmosphere.
- A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 15 minutes.
- A solution of N-Boc-3-aminopropanol (1.0 equivalent) in anhydrous DCM is then added dropwise, and the reaction is stirred for 30-60 minutes at $-78\text{ }^\circ\text{C}$.

- Triethylamine (5.0 equivalents) is added to the reaction mixture, which is then allowed to warm to room temperature.
- The reaction is quenched with water, and the organic layer is separated.
- The aqueous layer is extracted with DCM.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield **tert-butyl N-(3-oxopropyl)carbamate**.

General Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane oxidation is another mild and selective method for oxidizing primary alcohols to aldehydes.

Materials:

- N-Boc-3-aminopropanol
- Dess-Martin Periodinane (DMP)
- Dichloromethane (DCM), anhydrous

Procedure:

- To a solution of N-Boc-3-aminopropanol (1.0 equivalent) in anhydrous DCM is added Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion at room temperature.
- The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
- The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

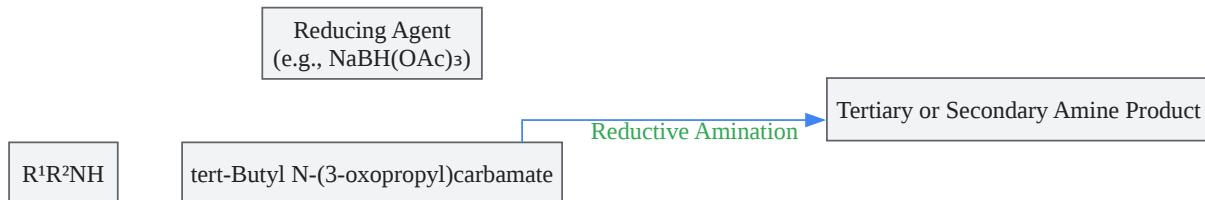
- The mixture is stirred vigorously until the layers become clear.
- The organic layer is separated, and the aqueous layer is extracted with DCM.
- The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimentally obtained spectra for **tert-butyl N-(3-oxopropyl)carbamate** are not readily available in public databases, the expected spectral data can be predicted based on its structure and comparison with related compounds.

Table 2: Predicted Spectroscopic Data for **tert-Butyl N-(3-oxopropyl)carbamate**

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Singlet at ~9.8 ppm (1H, aldehyde proton, -CHO)- Triplet at ~3.4 ppm (2H, methylene adjacent to carbamate, -CH₂-NHBOC)- Triplet of triplets at ~2.8 ppm (2H, methylene adjacent to aldehyde, -CH₂-CHO)- Multiplet at ~1.9 ppm (2H, central methylene, -CH₂-CH₂-CH₂-)- Singlet at ~1.4 ppm (9H, tert-butyl protons, -C(CH₃)₃)- Broad singlet for the NH proton.
¹³ C NMR	<ul style="list-style-type: none">- ~202 ppm (aldehyde carbonyl, -CHO)- ~156 ppm (carbamate carbonyl, -NHCOO-)- ~79 ppm (quaternary carbon of tert-butyl group, -C(CH₃)₃)- ~45 ppm (methylene adjacent to aldehyde, -CH₂-CHO)- ~38 ppm (methylene adjacent to carbamate, -CH₂-NHBOC)- ~28 ppm (methyl carbons of tert-butyl group, -C(CH₃)₃)- ~25 ppm (central methylene, -CH₂-CH₂-CH₂-)
FTIR (cm ⁻¹)	<ul style="list-style-type: none">- ~3350 (N-H stretch, carbamate)- ~2970, 2870 (C-H stretch, alkyl)- ~2720 (C-H stretch, aldehyde)- ~1710 (C=O stretch, aldehyde)- ~1690 (C=O stretch, carbamate)- ~1520 (N-H bend, carbamate)- ~1170 (C-O stretch, carbamate)
Mass Spec.	- Expected [M+H] ⁺ = 174.1125


Reactivity and Applications in Synthesis

The aldehyde functionality of **tert-butyl N-(3-oxopropyl)carbamate** makes it a versatile intermediate for a variety of chemical transformations.

Reductive Amination

The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

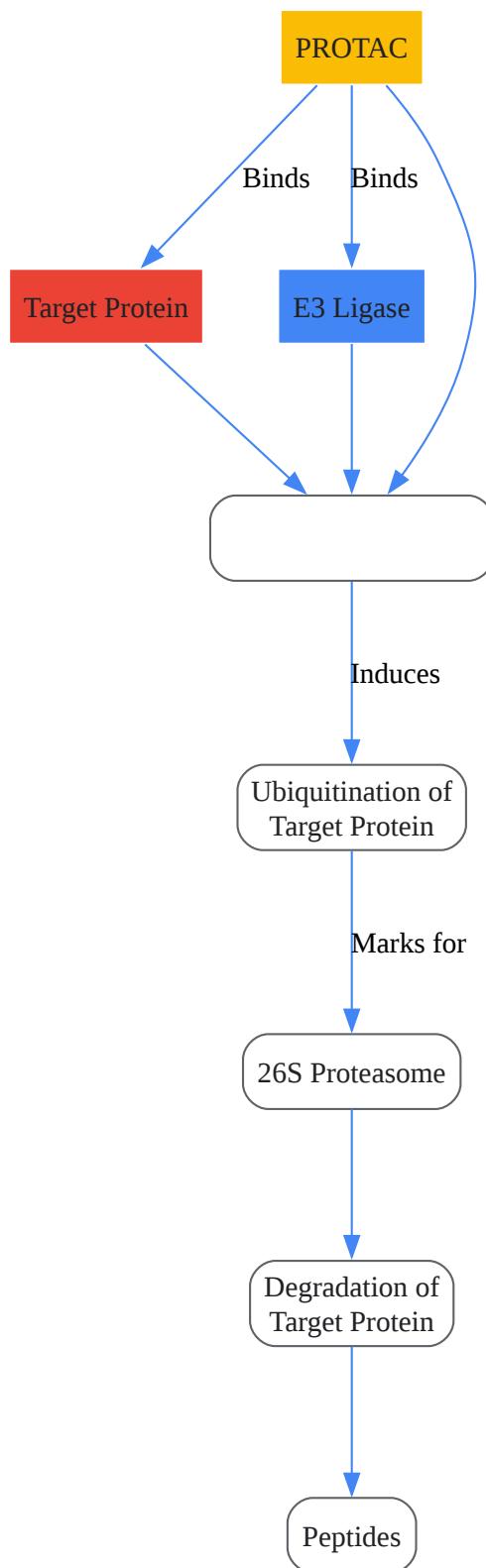
to form a new carbon-nitrogen bond. This reaction is highly valuable for introducing diversity and building more complex molecular scaffolds.

[Click to download full resolution via product page](#)

Reductive Amination Workflow

Wittig Reaction

The aldehyde can react with a phosphonium ylide (Wittig reagent) to form an alkene. This allows for the extension of the carbon chain and the introduction of a double bond, which can be further functionalized.


Role in PROTAC Drug Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.^[4] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

Tert-butyl N-(3-oxopropyl)carbamate is an ideal precursor for the synthesis of PROTAC linkers. The aldehyde group can be functionalized, for example, through reductive amination, to attach to either the target protein ligand or the E3 ligase ligand. The protected amine can then be deprotected to allow for the attachment of the other part of the PROTAC molecule.

PROTAC-Mediated Protein Degradation Pathway

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

[Click to download full resolution via product page](#)

PROTAC-Mediated Protein Degradation

Safety Information

Tert-butyl N-(3-oxopropyl)carbamate should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[\[3\]](#)

Hazard Statements:

- Harmful if swallowed.
- Causes skin irritation.
- Causes serious eye irritation.
- Harmful if inhaled.
- May cause respiratory irritation.

Conclusion

Tert-butyl N-(3-oxopropyl)carbamate is a valuable and versatile building block in organic synthesis with significant potential in drug discovery, particularly in the development of PROTACs. Its bifunctional nature allows for the straightforward introduction of a protected amine and a reactive aldehyde, enabling the construction of complex molecular architectures. Further research into its applications is likely to expand its utility in the development of novel therapeutics and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. medchemexpress.com [medchemexpress.com]
- 3. tert-Butyl (3-oxopropyl)carbamate | 58885-60-2 [sigmaaldrich.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl N-(3-oxopropyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153998#tert-butyl-n-3-oxopropyl-carbamate-cas-number-58885-60-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com